molecular formula C10H7KO B107860 Potassium naphtholate CAS No. 19402-71-2

Potassium naphtholate

Cat. No.: B107860
CAS No.: 19402-71-2
M. Wt: 182.26 g/mol
InChI Key: AKCXVUZCFGJVCX-UHFFFAOYSA-M
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Description

Potassium naphtholate, also known as this compound, is an organic compound with the molecular formula C₁₀H₇KO. It is derived from 1-naphthol, a naphthalene derivative. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium naphtholate can be synthesized through the reaction of 1-naphthol with potassium hydroxide. The reaction typically involves dissolving 1-naphthol in an appropriate solvent, such as ethanol or water, and then adding potassium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of 1-naphthalenol, potassium salt follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Potassium naphtholate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form naphthoquinones.

    Reduction: It can be reduced to form dihydronaphthalenes.

    Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine, while nitration involves the use of nitric acid.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Dihydronaphthalenes

    Substitution: Halogenated or nitrated naphthalenes

Scientific Research Applications

Potassium naphtholate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: It is employed in biochemical assays and as a precursor for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceuticals, including antifungal and antibacterial agents.

    Industry: It is utilized in the manufacture of rubber chemicals, antioxidants, and polymer stabilizers.

Mechanism of Action

The mechanism of action of 1-naphthalenol, potassium salt involves its interaction with various molecular targets and pathways. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of naphthoquinones. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of dihydronaphthalenes. Its electrophilic substitution reactions involve the attack of electrophiles on the aromatic ring, leading to the formation of substituted products.

Comparison with Similar Compounds

Potassium naphtholate can be compared with other similar compounds, such as:

    2-Naphthalenol: Similar to 1-naphthalenol but with the hydroxyl group at the 2-position. It has different reactivity and applications.

    1-Naphthol: The parent compound of 1-naphthalenol, potassium salt. It is used in similar applications but lacks the potassium ion.

    2-Naphthol: Another isomer of naphthol with distinct properties and uses.

This compound is unique due to the presence of the potassium ion, which enhances its solubility and reactivity in certain reactions.

Properties

CAS No.

19402-71-2

Molecular Formula

C10H7KO

Molecular Weight

182.26 g/mol

IUPAC Name

potassium;naphthalen-1-olate

InChI

InChI=1S/C10H8O.K/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11H;/q;+1/p-1

InChI Key

AKCXVUZCFGJVCX-UHFFFAOYSA-M

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[O-].[K+]

SMILES

C1=CC=C2C(=C1)C=CC=C2[O-].[K+]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2[O-].[K+]

19402-71-2

Related CAS

90-15-3 (Parent)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium hydride (93.6 mg as a 35% oil dispersion, 0.82 mmol) was suspended in anhydrous tetrahydrofuran (2.5 mL) under nitrogen. 1-Naphthol (72 mg, 0.5 mmole) was added and the mixture was stirred until hydrogen evolution ceased (about 5 minutes) to produce potassium naphtholate. N-Fluoro-N-t-butyl-p-toluenesulfonamide (122 mg, 0.5 mmole) was dissolved in anhydrous tetrahydrofuran (2.5 mL) and the solution was added dropwise to the potassium naphtholate. After 20 minutes the reaction mixture was diluted with ether (100 mL), washed with aqueous 1N oxalic acid solution (30 mL), water (30 mL), and saturated aqueous sodium chloride solution (30 mL), and then dried over anhydrous magnesium sulfate. Filtration, removal of solvent under reduced pressure, and purification by flash column chromatography (silica, 25% methylene chloride in hexane) yielded 2-fluoro-1-naphthol (49 mg, 60% yield) as a white crystalline solid. This material, and an additional sample prepared by this procedure, were analyzed and provided the following results: 1H NMR (90 MHz, CDCl3) δ5.58 (b, 1H, OH), 7.00-8.30 (m, 6H, aromatic); 19F NMR (94.1 MHz, CDCl3) -146.78(m); HRMS calcd. for C10H7OF: 162.0480; found: 162.0439.
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